molecular formula C20H25N5O5 B12910668 N-(4-Butylphenyl)guanosine CAS No. 87781-99-5

N-(4-Butylphenyl)guanosine

Katalognummer: B12910668
CAS-Nummer: 87781-99-5
Molekulargewicht: 415.4 g/mol
InChI-Schlüssel: JAXMZNNMUDQIPH-NVQRDWNXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-Butylphenyl)guanosine is a compound that combines the nucleoside guanosine with a butylphenyl group. Guanosine is a purine nucleoside that plays a crucial role in various biochemical processes, including nucleic acid synthesis and intracellular signaling . The addition of a butylphenyl group to guanosine can potentially alter its chemical properties and biological activities, making it a subject of interest in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Butylphenyl)guanosine typically involves the coupling of guanosine with a butylphenyl derivative. One common method is the use of Suzuki–Miyaura coupling, which involves the reaction of a boron reagent with a halogenated guanosine derivative in the presence of a palladium catalyst . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of guanosine and its derivatives often relies on microbial fermentation. For example, Escherichia coli can be genetically engineered to overexpress the purine synthesis pathway, leading to increased guanosine production . This method is advantageous due to its cost-effectiveness and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-Butylphenyl)guanosine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, especially at the guanine moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, under mild acidic conditions.

    Reduction: Sodium borohydride in an aqueous or alcoholic solution.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups to the guanosine moiety.

Wissenschaftliche Forschungsanwendungen

N-(4-Butylphenyl)guanosine has several scientific research applications:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-(4-Butylphenyl)guanosine is unique due to the addition of the butylphenyl group, which can alter its chemical and biological properties. This modification can potentially enhance its stability, bioavailability, and therapeutic efficacy compared to unmodified guanosine.

Eigenschaften

CAS-Nummer

87781-99-5

Molekularformel

C20H25N5O5

Molekulargewicht

415.4 g/mol

IUPAC-Name

2-(4-butylanilino)-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one

InChI

InChI=1S/C20H25N5O5/c1-2-3-4-11-5-7-12(8-6-11)22-20-23-17-14(18(29)24-20)21-10-25(17)19-16(28)15(27)13(9-26)30-19/h5-8,10,13,15-16,19,26-28H,2-4,9H2,1H3,(H2,22,23,24,29)/t13-,15-,16-,19-/m1/s1

InChI-Schlüssel

JAXMZNNMUDQIPH-NVQRDWNXSA-N

Isomerische SMILES

CCCCC1=CC=C(C=C1)NC2=NC3=C(C(=O)N2)N=CN3[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O

Kanonische SMILES

CCCCC1=CC=C(C=C1)NC2=NC3=C(C(=O)N2)N=CN3C4C(C(C(O4)CO)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.